molecular formula C5H14N2S2 B15345507 Butylcarbonimidodithioic acid--ammonia (1/1) CAS No. 59086-73-6

Butylcarbonimidodithioic acid--ammonia (1/1)

Cat. No.: B15345507
CAS No.: 59086-73-6
M. Wt: 166.3 g/mol
InChI Key: QRYLSFKPXSUZFR-UHFFFAOYSA-N
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Description

Butylcarbonimidodithioic acid–ammonia (1/1) is a chemical compound that consists of butylcarbonimidodithioic acid and ammonia in a 1:1 ratio

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butylcarbonimidodithioic acid–ammonia (1/1) typically involves the reaction of butylcarbonimidodithioic acid with ammonia under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at room temperature. The reaction proceeds via the formation of an intermediate complex, which then reacts with ammonia to form the final product.

Industrial Production Methods

Industrial production of butylcarbonimidodithioic acid–ammonia (1/1) involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yield and purity, often involving continuous flow reactors and automated control systems to maintain the desired reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Butylcarbonimidodithioic acid–ammonia (1/1) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ammonia group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as halides, amines, or thiols are used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Butylcarbonimidodithioic acid–ammonia (1/1) has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfur-containing compounds.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of butylcarbonimidodithioic acid–ammonia (1/1) involves its interaction with molecular targets such as enzymes and cell membranes. The compound can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. Additionally, its ability to disrupt cell membranes makes it effective as an antimicrobial agent.

Comparison with Similar Compounds

Similar Compounds

  • Methylcarbonimidodithioic acid–ammonia (1/1)
  • Ethylcarbonimidodithioic acid–ammonia (1/1)
  • Propylcarbonimidodithioic acid–ammonia (1/1)

Uniqueness

Butylcarbonimidodithioic acid–ammonia (1/1) is unique due to its longer butyl chain, which imparts different physicochemical properties compared to its shorter-chain analogs. This difference in chain length can affect its solubility, reactivity, and biological activity, making it suitable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

59086-73-6

Molecular Formula

C5H14N2S2

Molecular Weight

166.3 g/mol

IUPAC Name

azane;butylcarbamodithioic acid

InChI

InChI=1S/C5H11NS2.H3N/c1-2-3-4-6-5(7)8;/h2-4H2,1H3,(H2,6,7,8);1H3

InChI Key

QRYLSFKPXSUZFR-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=S)S.N

Origin of Product

United States

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